molecular formula C9H20NO2PS B6019245 2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane

2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane

Cat. No.: B6019245
M. Wt: 237.30 g/mol
InChI Key: WGXGAHMAUDVSJC-UHFFFAOYSA-N
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Description

2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane is a heterocyclic compound that contains sulfur, oxygen, and phosphorus atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane typically involves the reaction of hexanol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The hexoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane
  • 2-Methoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane
  • 2-Ethoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane

Uniqueness

2-Hexoxy-2-sulfanylidene-1,3,2lambda5-oxazaphosphinane is unique due to its hexoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the hexoxy group plays a crucial role in the compound’s activity and function.

Properties

IUPAC Name

2-hexoxy-2-sulfanylidene-1,3,2λ5-oxazaphosphinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2PS/c1-2-3-4-5-8-11-13(14)10-7-6-9-12-13/h2-9H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGAHMAUDVSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP1(=S)NCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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